8-azabicyclo[3.2.1]octane scaffold biological activity
8-azabicyclo[3.2.1]octane scaffold biological activity
The 8-azabicyclo[3.2.1]octane Scaffold: A Technical Guide to Biological Activity & Medicinal Chemistry
Part 1: Executive Scaffold Analysis
The 8-azabicyclo[3.2.1]octane core (tropane) is a "privileged scaffold" in medicinal chemistry, distinguished by its bicyclic rigidity and high sp³ character. Unlike flat heteroaromatic systems, this scaffold provides a defined three-dimensional framework that positions pharmacophores with exceptional vector precision.
For the drug developer, the utility of this core lies in its conformational constraint . The bridgehead nitrogen (N8) locks the piperidine ring into a boat-like or chair-like conformation, minimizing the entropic penalty of receptor binding. This guide deconstructs the scaffold's utility across three primary biological axes: Monoamine Transporters (DAT/SERT/NET), Muscarinic Acetylcholine Receptors (mAChR), and Chemokine Receptors (CCR5).
Part 2: Structural Fundamentals & Stereochemistry
To rationally design analogs, one must master the numbering and stereochemical nomenclature, as biological activity is strictly stereodependent.
Numbering and Geometry
The bridgehead carbons are C1 and C5. The nitrogen bridge is N8. The ethylene bridge comprises C6 and C7.
-
Axial/Equatorial vs. Endo/Exo: In the bicyclic system, substituents are defined relative to the nitrogen bridge.
-
Exo (β): Oriented towards the nitrogen bridge (e.g., the C2-carboxylate in Cocaine).
-
Endo (α): Oriented away from the nitrogen bridge (e.g., the C3-hydroxyl in Tropine).
-
The Stereochemical Switch
-
DAT Inhibition (Cocaine-like): Requires a 3β-orientation of the aryl/ester group. The 2β-substituent (if present) stabilizes the bioactive conformation.
-
Muscarinic Antagonism (Atropine-like): Favors a 3α-orientation (endo).
-
CCR5 Antagonism (Maraviroc): Utilizes an exo-amino substituent at C3, linking to a triazole pharmacophore.
Part 3: Pharmacological Targets & SAR
A. Monoamine Transporters (DAT, SERT, NET)
The most extensively studied class involves 3-phenyltropane analogs (e.g., the WIN 35,428 series). These are potent Dopamine Transporter (DAT) inhibitors.[1][2]
-
N8-Position:
-
Methyl (Native): Balanced pharmacokinetics.
-
Nor (N-H): Often retains potency but reduces BBB permeability due to polarity.
-
N-Fluoroalkyl/Aminoalkyl: Can create "bivalent" ligands or imaging agents (e.g., [18F]FE-CIT).
-
-
C2-Position:
-
2β-Carbomethoxy: Essential for cocaine-like affinity but metabolically labile (esterases).
-
Bioisosteres: Replacement with 1,2,4-oxadiazoles or isoxazoles retains DAT affinity while improving metabolic stability.
-
-
C3-Position (The Pharmacophore Anchor):
-
3β-Aryl: Critical for DAT binding. Para-substituents (Cl, F, I) on the phenyl ring increase potency (e.g., RTI-55).
-
3β-Ester: The benzoyl ester of cocaine is hydrolytically unstable; replacing it with a direct phenyl bond (phenyltropanes) creates metabolically stable analogs.
-
B. Muscarinic Acetylcholine Receptors (mAChR)
Classic alkaloids (Atropine, Scopolamine) act as competitive antagonists.
-
Mechanism: The protonated N8 mimics the quaternary ammonium of acetylcholine, while the bulky C3-ester blocks the receptor pocket.
-
Quaternization: Converting N8 to a quaternary methyl/isopropyl salt (e.g., Ipratropium) prevents blood-brain barrier penetration, restricting activity to the periphery (lungs/gut).
C. Chemokine Receptor 5 (CCR5)
Maraviroc represents a modern evolution of the scaffold.
-
Role of Scaffold: It acts as a rigid spacer, orienting a 4,4-difluorocyclohexylcarboxamide and a triazole ring to bind the hydrophobic pocket of CCR5, preventing HIV-1 gp120 entry.
-
Key Feature: The scaffold is an 8-azabicyclo[3.2.1]octane , not a tropane in the alkaloid sense (it lacks the N-methyl), often synthesized via tropinone reductive amination.
Part 4: Visualization of SAR & Signaling
Diagram 1: The Tropane SAR Decision Tree
This diagram illustrates how structural modifications at specific nodes shift the biological target.
Caption: Structural divergence of the tropane scaffold determining pharmacological selectivity.
Part 5: Experimental Protocol
Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
Purpose: To determine the affinity (
Materials:
-
Ligand: [³H]WIN 35,428 (Specific Activity: 80-85 Ci/mmol).
-
Source Tissue: Rat striatal membranes or HEK293 cells stably expressing hDAT.
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 (ice-cold).
-
Non-specific control: 10 µM GBR 12909 or Cocaine.
Methodology:
-
Membrane Preparation:
-
Homogenize rat striata in 10 volumes of ice-cold buffer.
-
Centrifuge at 48,000
for 20 min at 4°C. -
Resuspend pellet in buffer and repeat centrifugation (wash step to remove endogenous dopamine).
-
Resuspend final pellet to a protein concentration of ~0.5 mg/mL.
-
-
Assay Setup:
-
Total Binding: 25 µL Membrane + 25 µL [³H]WIN 35,428 (Final conc. 2 nM) + 200 µL Buffer.
-
Non-Specific Binding (NSB): As above + 10 µM unlabeled GBR 12909.
-
Test Compound: As above + increasing concentrations of the tropane analog (
M to M).
-
-
Incubation:
-
Incubate for 2 hours on ice (4°C) to reach equilibrium. (Note: DAT binding is temperature-sensitive; 4°C prevents ligand internalization).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce filter binding) using a cell harvester.
-
Wash filters
mL with ice-cold buffer.
-
-
Quantification:
-
Place filters in scintillation vials with 5 mL cocktail.
-
Count radioactivity (CPM) via liquid scintillation spectrometry.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Fit data to a one-site competition model to derive
. -
Convert
to using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Part 6: Comparative Data
Table 1: Selectivity Profiles of Key 8-Azabicyclo[3.2.1]octane Derivatives
| Compound | Structure Class | Target Preference | Selectivity (SERT/DAT) | ||
| Cocaine | 2β-ester, 3β-ester | Non-selective | 89 | 74 | 0.8 (Mixed) |
| WIN 35,428 | 2β-ester, 3β-phenyl | DAT Selective | 14 | 2,800 | 200 (DAT) |
| RTI-55 | 2β-ester, 3β-(4-I-phenyl) | Potent Mixed | 1.2 | 0.6 | 0.5 (Mixed) |
| Benztropine | 3α-diphenyl ether | DAT/Muscarinic | 120 | >10,000 | >80 (DAT) |
| Maraviroc | 3-exo-amido | CCR5 | >10,000 | >10,000 | N/A (CCR5 Selective) |
Data aggregated from Madras et al. and Carroll et al. (See References).
Part 7: Synthetic Access
To access these scaffolds, modern synthesis has moved beyond the classic Robinson tropinone synthesis (which yields thermodynamic mixtures) to stereocontrolled methods.
Diagram 2: Synthetic Workflow for 3-Phenyltropanes
Caption: Synthesis of DAT-selective phenyltropanes via conjugate addition.
References
-
Carroll, F. I., et al. (1995). "Cocaine Receptor: Biochemical Characterization and Structure-Activity Relationships of Cocaine Analogues at the Dopamine Transporter." Journal of Medicinal Chemistry. Link
-
Madras, B. K., et al. (2006). "Technetium-99m labeled tropanes as dopamine transporter imaging agents." Nuclear Medicine and Biology. Link
-
Dorr, P., et al. (2005). "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5." Antimicrobial Agents and Chemotherapy. Link
-
Meltzer, P. C., et al. (1993). "Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at cocaine recognition sites, and potency at the dopamine transporter." Journal of Medicinal Chemistry. Link
-
Lomenzo, S. A., et al. (2005). "Synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
